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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results for Vercirnon sodium,

a C-C chemokine receptor type 9 (CCR9) antagonist, in the context of treating moderate to

severe Crohn's disease. Its performance is objectively compared with established alternative

therapies, supported by experimental data from key clinical trials.

Executive Summary
Vercirnon sodium, an orally administered small molecule, was developed to modulate the

inflammatory response in Crohn's disease by inhibiting the CCR9 receptor, which is crucial for

the migration of inflammatory cells to the gastrointestinal tract.[1][2] Despite promising phase II

results, the phase III clinical trial program (SHIELD) for Vercirnon was ultimately terminated due

to a failure to meet its primary efficacy endpoints.[3][4] This guide presents the clinical trial data

for Vercirnon and compares it with three key approved biologics for Crohn's disease:

Ustekinumab (an IL-12 and IL-23 antagonist), Vedolizumab (an integrin antagonist), and

Adalimumab (a TNF-alpha inhibitor).

Comparative Analysis of Clinical Trial Efficacy
The following tables summarize the key efficacy data from major clinical trials of Vercirnon
sodium and its comparators.

Table 1: Vercirnon Sodium (SHIELD-1 & SHIELD-4 Trials) Efficacy Results
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Trial
Treatment
Group

N
Primary
Endpoint

Clinical
Response
Rate

Clinical
Remission
Rate

SHIELD-1[5]

[6]
Placebo 203

≥100-point

decrease in

CDAI at

Week 12

25.1% Not Reported

Vercirnon 500

mg QD
203

≥100-point

decrease in

CDAI at

Week 12

27.6% Not Reported

Vercirnon 500

mg BID
202

≥100-point

decrease in

CDAI at

Week 12

27.2% Not Reported

SHIELD-4[7]
Vercirnon 500

mg QD
57

≥100-point

decrease in

CDAI at

Week 12

56% 26%

Vercirnon 500

mg BID
61

≥100-point

decrease in

CDAI at

Week 12

69% 36%

CDAI: Crohn's Disease Activity Index; QD: Once Daily; BID: Twice Daily
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Drug (Trial)
Treatment
Group

N
Primary
Endpoint

Clinical
Response
Rate

Clinical
Remission
Rate

Ustekinumab

(UNITI-2)[4]
Placebo 215

≥100-point

decrease in

CDAI at

Week 6

28.7% Not Reported

Ustekinumab

~6 mg/kg IV
211

≥100-point

decrease in

CDAI at

Week 6

55.7% Not Reported

Vedolizumab

(GEMINI II)[8]

[9]

Placebo 148

CDAI Score

≤150 at Week

6

25.7% 6.8%

Vedolizumab

300 mg IV
220

CDAI Score

≤150 at Week

6

31.4% 14.5%

Adalimumab

(CLASSIC I)

[10][11]

Placebo 74

CDAI Score

<150 at Week

4

Not Reported 12%

Adalimumab

160/80 mg

SC

76

CDAI Score

<150 at Week

4

59% (CR-70) 36%

IV: Intravenous; SC: Subcutaneous; CR-70: Clinical response defined as a decrease in CDAI of

at least 70 points.
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Drug (Trial)
Treatment
Group

N
Primary
Endpoint

Clinical
Remission
Rate

Ustekinumab

(IM-UNITI)[4]
Placebo 133

Clinical

Remission at

Week 44

35.9%

Ustekinumab 90

mg SC q12w
132

Clinical

Remission at

Week 44

48.8%

Ustekinumab 90

mg SC q8w
132

Clinical

Remission at

Week 44

53.1%

Vedolizumab

(GEMINI II)[8][9]
Placebo 154

Clinical

Remission at

Week 52

21.4%

Vedolizumab 300

mg IV q8w
154

Clinical

Remission at

Week 52

39.0%

Vedolizumab 300

mg IV q4w
153

Clinical

Remission at

Week 52

36.4%

Adalimumab

(CHARM)[3][10]

[12]

Placebo 261

Clinical

Remission at

Week 56

12%

Adalimumab 40

mg SC eow
260

Clinical

Remission at

Week 56

36%

Adalimumab 40

mg SC weekly
257

Clinical

Remission at

Week 56

41%

q12w: every 12 weeks; q8w: every 8 weeks; q4w: every 4 weeks; eow: every other week.
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Experimental Protocols
Vercirnon Sodium: SHIELD-1 Trial

Objective: To evaluate the efficacy and safety of two dose regimens of vercirnon for the

induction of clinical response in adult patients with moderately to severely active Crohn's

disease.[5][6]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

study.[5][6]

Patient Population: 608 adult patients with moderately to severely active Crohn's disease

(CDAI score of 220-450) who had an inadequate response to conventional therapy, including

patients who did not respond to TNF-alpha antagonists.[5][6]

Dosing Regimens:

Placebo orally once daily.

Vercirnon 500 mg orally once daily.

Vercirnon 500 mg orally twice daily.[5][6]

Duration: 12 weeks.[5]

Primary Endpoint: The proportion of patients achieving a clinical response, defined as a

decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from

baseline at week 12.[6]

Key Secondary Endpoint: Clinical remission, defined as a CDAI score of less than 150 points

at week 12.[5]

Ustekinumab: UNITI-2 Trial
Objective: To evaluate the safety and efficacy of ustekinumab induction therapy in patients

with moderately to severely active Crohn's disease who have failed conventional therapy.[2]

[13]
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Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group,

multicenter study.[2]

Patient Population: Approximately 675 adult patients with moderately to severely active

Crohn's disease who had previously failed or were intolerant to corticosteroids or

immunomodulators.[2][13]

Dosing Regimens:

Placebo via a single intravenous infusion.

Ustekinumab 130 mg via a single intravenous infusion.

Ustekinumab weight-based dosing (~6 mg/kg) via a single intravenous infusion.[13]

Duration: 8 weeks.[2]

Primary Endpoint: Clinical response at week 6, defined as a reduction from baseline in the

CDAI score of at least 100 points.[4]

Vedolizumab: GEMINI II Trial
Objective: To evaluate the efficacy and safety of vedolizumab for inducing and maintaining

clinical remission in patients with moderately to severely active Crohn's disease.[8][9]

Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with both

induction and maintenance phases.[8]

Patient Population: Adult patients with moderately to severely active Crohn's disease (CDAI

220-450) who had failed at least one conventional therapy, including corticosteroids,

immunomodulators, and/or at least one TNF-alpha antagonist.[9]

Dosing Regimens (Induction):

Placebo intravenously at weeks 0 and 2.

Vedolizumab 300 mg intravenously at weeks 0 and 2.[8]
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Primary Endpoints (Induction):

Clinical remission (CDAI score ≤150) at week 6.

Clinical response (≥100-point decrease in CDAI) at week 6.[8]

Adalimumab: CLASSIC I & CHARM Trials
CLASSIC I (Induction):

Objective: To evaluate the efficacy of adalimumab induction therapy in patients with

moderate to severe Crohn's disease naive to anti-TNF therapy.[10][11]

Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-ranging

study.[10][11]

Patient Population: 299 adult patients with moderate to severe Crohn's disease naive to

anti-TNF therapy.[11]

Dosing Regimens: Subcutaneous injections at weeks 0 and 2 of placebo, adalimumab 40

mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg.[11]

Primary Endpoint: Remission at week 4 (CDAI score <150).[10][11]

CHARM (Maintenance):

Objective: To assess the benefit of two adalimumab dosing regimens in maintaining

clinical remission in patients with moderate to severe Crohn's disease who responded to

initial adalimumab induction.[3][10][14]

Study Design: A 56-week, randomized, double-blind, placebo-controlled study.[10][14]

Patient Population: 854 adult patients who received open-label adalimumab induction (80

mg at week 0, 40 mg at week 2). Responders at week 4 were randomized.[3][14]

Dosing Regimens: Placebo, adalimumab 40 mg every other week, or adalimumab 40 mg

weekly, administered subcutaneously.[3][12]
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Primary Endpoints: Clinical remission at week 26 and week 56.[3]

Mechanism of Action and Signaling Pathways
Vercirnon and the CCR9 Signaling Pathway
Vercirnon is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The

primary ligand for CCR9 is the chemokine CCL25, which is constitutively expressed in the

small intestine and thymus.[15] In inflammatory conditions such as Crohn's disease, CCL25

expression can be upregulated in the colon as well.[15] The interaction between CCL25 and

CCR9 on the surface of T-lymphocytes and other immune cells is a key driver of their migration

from the bloodstream into the intestinal tissue, contributing to the chronic inflammation

characteristic of the disease.[1][15][16] By blocking this interaction, Vercirnon was designed to

reduce the influx of inflammatory cells into the gut.
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Caption: CCR9 signaling pathway and the inhibitory action of Vercirnon.

Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical

trial for Crohn's disease, representative of the studies discussed.
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Caption: A simplified workflow of a randomized controlled clinical trial.

Conclusion
The clinical development of Vercirnon sodium for Crohn's disease was halted due to its failure

to demonstrate statistically significant efficacy over placebo in the pivotal SHIELD-1 phase III

trial. While some positive signals were observed in the smaller SHIELD-4 study, these were not
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sufficient to outweigh the negative results of the larger trial.[5][7] In contrast, the alternative

biologic therapies—Ustekinumab, Vedolizumab, and Adalimumab—have all demonstrated

significant efficacy in both induction and maintenance of remission in patients with moderate to

severe Crohn's disease and are established treatment options. This comparative guide

underscores the challenges in developing novel oral therapies for inflammatory bowel disease

and highlights the robust data supporting the use of currently approved biologic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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